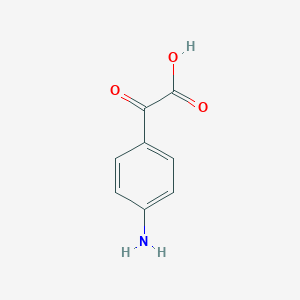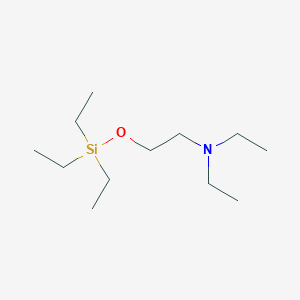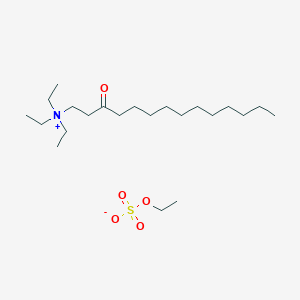
Triethyl(2-lauroylethyl)ammonium ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(2-lauroylethyl)ammonium ethyl sulphate (TELAES) is a quaternary ammonium surfactant that has gained significant attention in the scientific community due to its unique properties. TELAES has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and surface chemistry.
Applications De Recherche Scientifique
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and surface chemistry. In biomedical research, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to have antimicrobial properties and can be used as a disinfectant. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been studied for its potential use in gene therapy as a non-viral vector for gene delivery.
In drug delivery, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to enhance the solubility and bioavailability of poorly soluble drugs. Triethyl(2-lauroylethyl)ammonium ethyl sulphate can also be used as a stabilizer for emulsions and suspensions. In surface chemistry, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been studied for its potential use as a surfactant in various applications, including foaming, wetting, and dispersing agents.
Mécanisme D'action
The mechanism of action of Triethyl(2-lauroylethyl)ammonium ethyl sulphate is not fully understood. However, it is believed that Triethyl(2-lauroylethyl)ammonium ethyl sulphate acts by disrupting the cell membrane of microorganisms, leading to their death. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been shown to interact with lipids and proteins, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to have low toxicity and is considered safe for use in various applications. However, Triethyl(2-lauroylethyl)ammonium ethyl sulphate can cause skin and eye irritation, and prolonged exposure can lead to respiratory problems. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been shown to have an effect on the immune system, with some studies showing that Triethyl(2-lauroylethyl)ammonium ethyl sulphate can stimulate the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has several advantages for use in lab experiments, including its low toxicity, stability, and ease of synthesis. Triethyl(2-lauroylethyl)ammonium ethyl sulphate can also be used in a wide range of applications, including gene therapy, drug delivery, and surface chemistry. However, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has some limitations, including its limited solubility in water and its potential to cause skin and eye irritation.
Orientations Futures
There are several future directions for the study of Triethyl(2-lauroylethyl)ammonium ethyl sulphate. One potential area of research is the development of new applications for Triethyl(2-lauroylethyl)ammonium ethyl sulphate in drug delivery and gene therapy. Another area of research is the development of new synthesis methods for Triethyl(2-lauroylethyl)ammonium ethyl sulphate that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of Triethyl(2-lauroylethyl)ammonium ethyl sulphate and its potential effects on the immune system.
Méthodes De Synthèse
Triethyl(2-lauroylethyl)ammonium ethyl sulphate is synthesized through the reaction of triethylamine and lauroyl chloride followed by the reaction with ethyl sulfate. The product is then purified through recrystallization. Triethyl(2-lauroylethyl)ammonium ethyl sulphate is a white crystalline solid with a melting point of 106-107°C.
Propriétés
Numéro CAS |
18190-21-1 |
|---|---|
Nom du produit |
Triethyl(2-lauroylethyl)ammonium ethyl sulphate |
Formule moléculaire |
C22H47NO5S |
Poids moléculaire |
437.7 g/mol |
Nom IUPAC |
ethyl sulfate;triethyl(3-oxotetradecyl)azanium |
InChI |
InChI=1S/C20H42NO.C2H6O4S/c1-5-9-10-11-12-13-14-15-16-17-20(22)18-19-21(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
PNEFFXICHHBYER-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)CC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCCCCC(=O)CC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
Autres numéros CAS |
18190-21-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



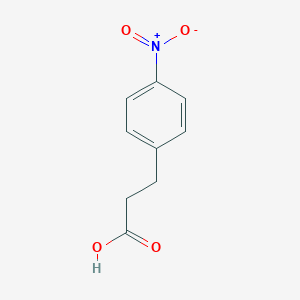
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
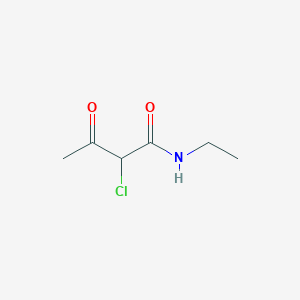
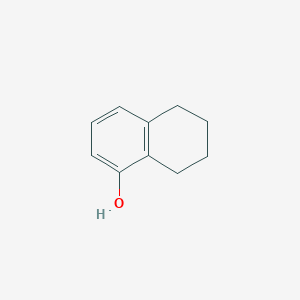
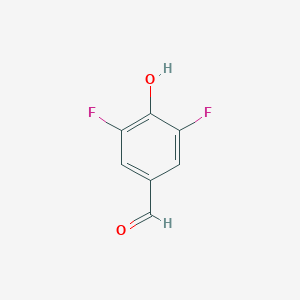
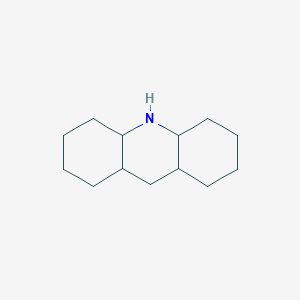
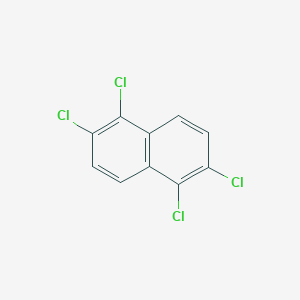
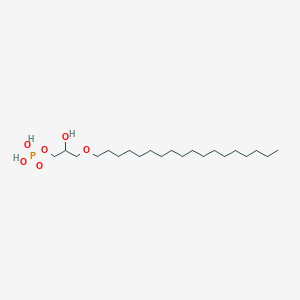
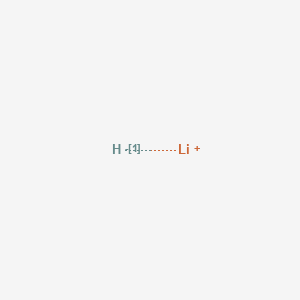
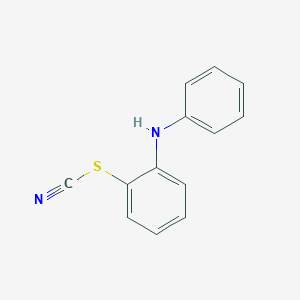
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)

